フェンベンダゾールスルホン

概要

説明

Fenbendazole sulfone is a metabolite of fenbendazole, a benzimidazole anthelmintic widely used to treat parasitic infections in animals. Fenbendazole sulfone is known for its broad-spectrum antiparasitic activity and is used in veterinary medicine to combat gastrointestinal parasites such as roundworms, hookworms, and whipworms .

科学的研究の応用

Fenbendazole sulfone has several scientific research applications:

作用機序

フェンベンダゾールスルホンは、寄生虫細胞の微小管の一部であるチューブリンに結合することで作用を発揮します。 この結合は、微小管の形成と機能を阻害し、寄生虫が栄養素を吸収できなくなり、最終的に死に至ります . このメカニズムは、多くの寄生虫の成虫期と幼虫期の両方に対して有効です。

類似化合物:

アルベンダゾール: 作用機序は似ているが、代謝経路が異なる別のベンゾイミダゾール系駆虫薬。

メベンダゾール: フェンベンダゾールに似ているが、さまざまな寄生虫に対してより広い活性スペクトルを持つ。

オクスフェンダゾール: フェンベンダゾールの代謝産物であり、駆虫活性が向上している.

独自性: フェンベンダゾールスルホンは、その特定の代謝経路と他の類似化合物にはあまり見られない潜在的な抗癌作用によって独自性を持ちます .

生化学分析

Biochemical Properties

Fenbendazole Sulfone interacts with various enzymes and proteins in biochemical reactions. It is formed through the oxidation of Fenbendazole, indicating its interaction with oxidative enzymes .

Cellular Effects

Fenbendazole, from which Fenbendazole Sulfone is derived, has been shown to have significant effects on various types of cells and cellular processes .

Molecular Mechanism

It is known to be a metabolite of Fenbendazole, which suggests that it may share some of Fenbendazole’s mechanisms of action .

Dosage Effects in Animal Models

Fenbendazole, from which Fenbendazole Sulfone is derived, has been shown to be effective at treating parasitic infections in fish at a dosage of 50 mg/kg for 3 days .

Metabolic Pathways

Fenbendazole Sulfone is involved in the metabolic pathways of Fenbendazole. Fenbendazole is metabolized to oxfendazole, which is further oxidized to form Fenbendazole Sulfone .

準備方法

合成経路と反応条件: フェンベンダゾールスルホンは、フェンベンダゾールの酸化によって合成できます。 このプロセスは、過酸化水素や過マンガン酸カリウムなどの酸化剤を制御された条件下で使用して、目的のスルホン誘導体を得ることを伴います .

工業的製造方法: フェンベンダゾールスルホンの工業的製造は、通常、フェンベンダゾールから出発する多段階合成を伴います。このプロセスには、ニトロ化、縮合、アミノ化、還元、環化反応が含まれます。 メタジクロロベンゼンを原料として使用することが、効率の向上とコスト削減のために検討されています .

3. 化学反応解析

反応の種類: フェンベンダゾールスルホンは、以下を含むさまざまな化学反応を起こします。

酸化: 酸化剤を用いて、フェンベンダゾールをフェンベンダゾールスルホンに変換する。

還元: フェンベンダゾールスルホンを対応するスルフィドに還元する。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: ジメチルスルホキシド、メタノール、水.

主な生成物:

酸化: フェンベンダゾールスルホン。

還元: フェンベンダゾールスルフィド.

4. 科学研究への応用

フェンベンダゾールスルホンには、いくつかの科学研究への応用があります。

化学反応の分析

Types of Reactions: Fenbendazole sulfone undergoes various chemical reactions, including:

Oxidation: Conversion of fenbendazole to fenbendazole sulfone using oxidizing agents.

Reduction: Reduction of fenbendazole sulfone to its corresponding sulfide.

Substitution: Reactions involving the replacement of functional groups on the benzimidazole ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dimethyl sulfoxide, methanol, water.

Major Products:

Oxidation: Fenbendazole sulfone.

Reduction: Fenbendazole sulfide.

類似化合物との比較

Albendazole: Another benzimidazole anthelmintic with a similar mechanism of action but different metabolic pathways.

Mebendazole: Similar to fenbendazole but with a broader spectrum of activity against various parasites.

Oxfendazole: A metabolite of fenbendazole with enhanced anthelmintic activity.

Uniqueness: Fenbendazole sulfone is unique due to its specific metabolic pathway and its potential anticancer properties, which are not as prominent in other similar compounds .

生物活性

Fenbendazole sulfone, a metabolite of fenbendazole, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antiparasitic effects. This article provides a comprehensive overview of the biological activity of fenbendazole sulfone, including its mechanisms of action, pharmacokinetics, case studies, and research findings.

Overview of Fenbendazole and Its Metabolites

Fenbendazole is a benzimidazole compound primarily used as an antiparasitic agent in veterinary medicine. It acts by binding to beta-tubulin in parasites, leading to microtubule destabilization and disruption of cellular functions such as glucose uptake . Upon administration, fenbendazole is metabolized into several derivatives, including oxfendazole and fenbendazole sulfone. The latter has been identified as a significant metabolite present in plasma following administration .

Anticancer Activity:

Fenbendazole sulfone exhibits several mechanisms that contribute to its anticancer potential:

- Microtubule Disruption: Similar to other microtubule-targeting agents, fenbendazole sulfone disrupts microtubule dynamics, which is crucial for mitosis and cellular integrity. This disruption can lead to apoptosis in cancer cells .

- Inhibition of Glycolysis: Fenbendazole and its metabolites have been shown to inhibit glucose uptake by cancer cells by down-regulating the GLUT1 transporter and hexokinase activity. This results in reduced lactate production and may help combat drug resistance in tumors .

- Induction of Oxidative Stress: The compound enhances oxidative stress within cancer cells, contributing to cell death pathways .

Antiparasitic Activity:

Fenbendazole sulfone retains the antiparasitic properties of its parent compound by inhibiting tubulin polymerization in parasites, thereby disrupting their metabolic processes .

Pharmacokinetics

The pharmacokinetics of fenbendazole sulfone have been studied extensively. Following administration, it is rapidly absorbed and metabolized:

- Bioavailability: Oral bioavailability of fenbendazole is approximately 27.1%, with peak plasma concentrations occurring around 3.75 hours post-administration .

- Metabolite Concentrations: In studies involving pigs, fenbendazole sulfone accounted for about 25.1% of the total area under the plasma concentration-time curve (AUC), indicating its significant presence after metabolism .

Table 1: Pharmacokinetic Variables for Fenbendazole and Its Metabolites

| Variable | Fenbendazole (FBZ) | Oxfendazole (OFZ) | Fenbendazole Sulfone (FBZ-SO2) |

|---|---|---|---|

| AUC (µg·h/ml) | 0.75 ± 0.15 | 6.15 ± 1.60 | 2.28 ± 0.31 |

| % of Total AUC | 8.4 ± 2.3 | 66.5 ± 3.6 | 25.1 ± 1.6 |

| Mean Residence Time (MRT) (h) | 2.63 ± 1.56 | 9.43 ± 1.13 | 17.41 ± 1.61 |

| Clearance (ClB) (L/h/kg) | 1.36 ± 0.26 | NA | NA |

Case Studies

One notable case study involved a patient with advanced nonsmall cell lung cancer (NSCLC) who self-administered fenbendazole based on information from social media platforms . Despite the lack of tumor shrinkage observed through imaging studies, the patient experienced elevated liver enzymes attributed to the use of fenbendazole, highlighting potential hepatotoxicity associated with its use.

Another study reported on the pharmacokinetics and safety profile of oxfendazole and its derivatives, including fenbendazole sulfone, in various animal models . These studies indicated that while there were acceptable toxicity levels at certain doses, monitoring for hematological changes was necessary.

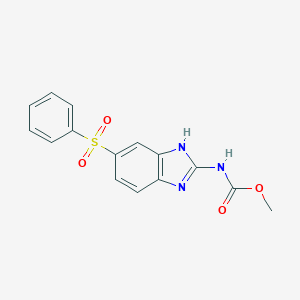

特性

IUPAC Name |

methyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968870 | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-20-8 | |

| Record name | Oxfendazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054029208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfendazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenbendazole sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENDAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQM8UA6SPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。